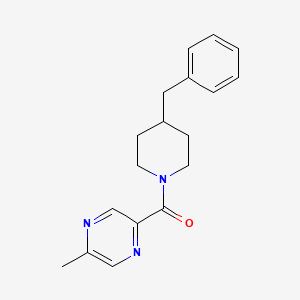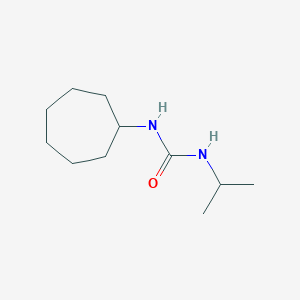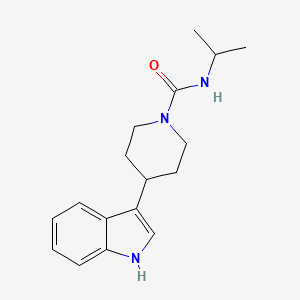
3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one, commonly known as 2-Fluorodeschloroketamine (2-FDCK), is a chemical compound that belongs to the arylcyclohexylamine class. It is a derivative of ketamine and has been gaining popularity in the scientific research community due to its potential therapeutic applications.
科学研究应用
3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one has been studied extensively in the scientific research community due to its potential therapeutic applications. It has been found to have anesthetic, analgesic, and antidepressant effects. It has also been studied for its potential use in treating addiction, anxiety, and post-traumatic stress disorder (PTSD).
作用机制
3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one acts on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory. It binds to the receptor and inhibits the release of glutamate, which is a neurotransmitter that is involved in the transmission of pain signals. This results in the suppression of pain and the induction of anesthesia.
Biochemical and Physiological Effects:
3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One of the main advantages of using 3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one in lab experiments is its high potency and selectivity for the NMDA receptor. This makes it a useful tool for studying the role of the NMDA receptor in various physiological and pathological conditions. However, one of the limitations of using 3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one is its potential toxicity and side effects, which need to be carefully monitored and controlled.
未来方向
There are many future directions for the study of 3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one. One area of research is the development of new analogs and derivatives with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one in various neurological and psychiatric disorders. Additionally, there is a need for further studies on the safety and toxicity of 3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one, as well as its potential interactions with other drugs and medications.
Conclusion:
In conclusion, 3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one is a chemical compound that has gained popularity in the scientific research community due to its potential therapeutic applications. It acts on the NMDA receptor and has been found to have anesthetic, analgesic, and antidepressant effects. While there are advantages and limitations to using 3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one in lab experiments, there are many future directions for research on this compound, including the development of new analogs and derivatives and the investigation of its potential therapeutic applications in various neurological and psychiatric disorders.
合成方法
The synthesis of 3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one involves the reaction of 2-Fluorobenzonitrile with cyclohexanone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then reacted with pyrrolidine to obtain 3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one. The purity of the compound can be improved through recrystallization and further purification techniques.
属性
IUPAC Name |
3-(2-fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-12-6-2-1-5-11(12)7-8-13(16)15-9-3-4-10-15/h1-2,5-6H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLXLOZQGXQECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)









